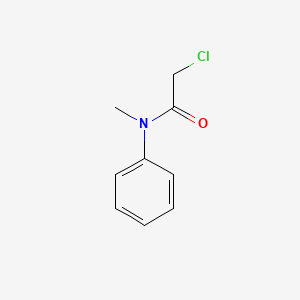

2-Chloro-N-methyl-N-phenylacetamide

Beschreibung

Significance in Contemporary Organic Chemistry

In the realm of organic chemistry, 2-Chloro-N-methyl-N-phenylacetamide serves as a versatile building block and intermediate in the synthesis of more complex molecules. Its structure, which incorporates a reactive chloroacetyl group and a substituted aniline (B41778) moiety, allows for a variety of chemical transformations.

One of the primary applications of this compound is in nucleophilic substitution reactions. The chlorine atom, being a good leaving group, is readily displaced by various nucleophiles. This reactivity is fundamental to its use in creating new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of synthetic organic chemistry. For instance, it can be reacted with amines, thiols, and other nucleophilic agents to introduce new functional groups and build molecular complexity.

A notable synthesis method involves the reaction of N-methylaniline with chloroacetyl chloride. ijpsr.info In one documented procedure, these reactants are combined in a chloroform (B151607) solution with pyridine (B92270), which acts as a base to neutralize the hydrogen chloride byproduct. nih.gov The mixture is stirred, and the resulting solid product is purified to yield colorless crystals of this compound. nih.gov Another approach involves treating an aqueous amine solution with chloroacetyl chloride. ijpsr.info

The structural characteristics of this compound have been elucidated through techniques such as X-ray crystallography. nih.govresearchgate.net These studies reveal that the non-hydrogen atoms, excluding the phenyl group, are nearly coplanar. nih.govresearchgate.net The dihedral angle between this plane and the benzene (B151609) ring is approximately 87.07 degrees. nih.govresearchgate.net This specific spatial arrangement of atoms influences the compound's reactivity and its interactions with other molecules.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H10ClNO |

| Molecular Weight | 183.63 g/mol |

| CAS Number | 2620-05-5 |

| Melting Point | 66-68°C |

Note: Data sourced from various chemical databases and research articles. ijpsr.infonih.gov

Interdisciplinary Relevance in Chemical and Biomedical Sciences

The utility of this compound extends beyond traditional organic synthesis and into the interdisciplinary fields of medicinal chemistry and materials science. Its derivatives have been investigated for a range of biological activities, highlighting its potential as a scaffold for drug discovery.

Chloroacetamide derivatives, in general, have shown promise as antimicrobial agents, including as herbicides and fungicides. ijpsr.info The core structure of this compound provides a template that can be chemically modified to create a library of compounds for biological screening. For example, the synthesis of various N-substituted chloroacetamide derivatives has been undertaken to explore their potential as bioactive agents. ijpsr.info

Furthermore, the reactivity of the chloroacetyl group makes it suitable for conjugation to other molecules, including those with known biological functions. This approach is often used in the development of targeted therapies and diagnostic agents. While specific dosage and safety profiles are outside the scope of this article, the underlying chemistry of this compound is integral to these advanced applications.

Historical Context of Acetamide (B32628) Derivatives in Research

The study of this compound is part of a long and rich history of research into acetamide derivatives. Acetamide itself (CH3CONH2) is a simple organic compound that has been known for over a century. wikipedia.org It has been used as a plasticizer and an industrial solvent. wikipedia.orgpatsnap.com

Over time, chemists began to explore the effects of substituting the hydrogen atoms on the amide nitrogen and the methyl group. This led to the development of a vast array of acetamide derivatives with diverse properties and applications. For example, N-phenylacetamide, also known as acetanilide (B955), was one of the earliest synthetic antipyretic drugs.

The introduction of a chlorine atom to the acetyl group, as seen in this compound, significantly enhances the reactivity of the molecule, opening up new avenues for synthesis and functionalization. This class of compounds, the α-haloacetamides, became important intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Research into acetamide derivatives continues to be an active area. Scientists are constantly exploring new synthetic methods and investigating the biological activities and material properties of novel acetamide-based compounds. archivepp.comnih.govtandfonline.com The foundational knowledge gained from studying simpler derivatives provides the basis for the design and synthesis of more complex and functionalized molecules like this compound.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-N-methyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-11(9(12)7-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOFGWLJEBESHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180833 | |

| Record name | 2-Chloro-N-methyl-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2620-05-5 | |

| Record name | 2-Chloro-N-methyl-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2620-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-methylacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002620055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2620-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-methyl-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-methyl-N-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-N-methylacetanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7GFJ4989U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Mechanistic Investigations

Established Synthetic Pathways for N-Substituted Chloroacetamides

The most common and established methods for synthesizing N-substituted chloroacetamides, including 2-Chloro-N-methyl-N-phenylacetamide, involve the acylation of amines with chloroacetyl halides. These reactions are fundamental in organic synthesis and are widely employed for the creation of amide bonds.

Acylation Reactions Utilizing Chloroacetyl Halides

The reaction of an amine with an acyl chloride, such as chloroacetyl chloride, is a classic method for forming amides. iitk.ac.intestbook.com This type of reaction, known as the Schotten-Baumann reaction, is a condensation reaction where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. testbook.comvedantu.combyjus.com The process is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic, thus halting the reaction. vedantu.comorganic-chemistry.org

Commonly used bases include aqueous sodium hydroxide (B78521) or pyridine (B92270). byjus.com The reaction is often performed in a two-phase solvent system, such as dichloromethane (B109758) and water, where the organic phase contains the acyl chloride and the amine, and the aqueous phase contains the base. testbook.com

Amine-Chloroacetyl Chloride Reaction Systems

The synthesis of this compound is specifically achieved through the reaction of N-methylaniline with chloroacetyl chloride. ijpsr.info In a typical laboratory preparation, chloroacetyl chloride is added to a solution of N-methylaniline. The reaction can be carried out at room temperature with stirring for several hours. ijpsr.info One study reports the synthesis of this compound from N-methylaniline, yielding a crystalline product. ijpsr.info

The reaction conditions for the synthesis of various N-substituted chloroacetamides can be optimized by testing different solvents and bases. Solvents such as dichloromethane, acetonitrile (B52724), and dimethylformamide (DMF) have been used, along with bases like triethylamine (B128534) (TEA) and potassium carbonate. bioline.org.br

Table 1: Synthesis of this compound via Acylation

| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) | Reference |

| N-methylaniline | Chloroacetyl chloride | This compound | 25.80 | 66-68 | ijpsr.info |

Advanced Synthetic Methodologies

Beyond the traditional acylation reactions, advanced synthetic methods are being explored to enhance efficiency, selectivity, and functional group tolerance in the synthesis of amides.

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds. While a direct palladium-catalyzed synthesis of this compound is not extensively documented, the principles of palladium-catalyzed N-arylation and N-acylation of amides are well-established and offer a potential advanced route. nih.govresearchgate.netnih.govmit.edu

These reactions typically involve a palladium catalyst, a ligand, a base, and an aryl or acyl halide. The catalytic cycle generally involves the oxidative addition of the halide to the Pd(0) complex, followed by coordination of the amine or amide, deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. researchgate.net For instance, the palladium-catalyzed synthesis of 2-Chloro-N-phenylacetamide from aniline (B41778) and 2-chloro-N,N-dimethylacetamide has been reported, utilizing a palladium acetate (B1210297) catalyst with a bipyridinyl ligand. chemicalbook.com This suggests that similar strategies could be adapted for the synthesis of the N-methylated analogue.

Multi-Step Synthesis for Functionalized Analogues

The core structure of this compound can be modified to create a variety of functionalized analogues. This is often achieved through multi-step synthetic sequences where the initial chloroacetamide product is further reacted to introduce new functional groups.

For example, 2-chloro-N-phenylacetamide can be synthesized and then used as a building block in subsequent reactions. bioline.org.brresearchgate.netnih.gov The reactive chlorine atom can be displaced by various nucleophiles to introduce different substituents. bioline.org.br This approach allows for the creation of a library of compounds with diverse functionalities. Multi-step syntheses often employ polymer-assisted solution-phase (PASP) techniques to facilitate purification and isolation of intermediates and final products. eurekaselect.com This methodology has been used to create libraries of functionalized diaminobenzamides in a four-step sequence. eurekaselect.com Similarly, N-methylated derivatives of other bioactive molecules have been synthesized through multi-step processes involving imine formation, hydrogenation, and subsequent N-methylation. mdpi.com

Mechanistic Elucidation of Formation Reactions

The formation of this compound via the reaction of N-methylaniline and chloroacetyl chloride proceeds through a nucleophilic acyl substitution mechanism, a cornerstone of the Schotten-Baumann reaction. iitk.ac.invedantu.combyjus.com

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of N-methylaniline onto the electrophilic carbonyl carbon of chloroacetyl chloride. vedantu.com This attack leads to the formation of a transient tetrahedral intermediate. vedantu.com

Subsequently, the tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is eliminated. This step reforms the carbonyl double bond, yielding the protonated amide product. byjus.com

Finally, a base present in the reaction mixture, such as pyridine or sodium hydroxide, deprotonates the nitrogen atom of the protonated amide, neutralizing the positive charge and affording the final this compound product. byjus.com The base also serves the crucial role of neutralizing the HCl generated during the reaction. vedantu.comorganic-chemistry.org

Nucleophilic Acyl Substitution Mechanisms

The formation of this compound proceeds through a nucleophilic acyl substitution mechanism. In this reaction, the nitrogen atom of N-methylaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. acs.org This initial attack is the rate-determining step in many nucleophilic acyl substitution reactions. mdpi.com The high reactivity of acid chlorides like chloroacetyl chloride makes them excellent substrates for this type of transformation. researchgate.net

The general mechanism can be conceptualized in two primary steps: nucleophilic attack followed by the elimination of a leaving group. nih.gov The lone pair of electrons on the nitrogen atom of N-methylaniline initiates the reaction by attacking the carbonyl carbon of chloroacetyl chloride. This leads to the formation of a transient tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled. acs.org The presence of a base, such as pyridine, is often employed to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction. psu.edu

Investigation of Tetrahedral Intermediates and Leaving Group Departure

The tetrahedral intermediate is a key, albeit transient, species in the nucleophilic acyl substitution pathway. nih.gov In the synthesis of this compound, upon the attack of N-methylaniline on chloroacetyl chloride, a tetrahedral intermediate is formed where the carbonyl carbon is temporarily sp³-hybridized. This intermediate is typically unstable and rapidly collapses to form the final product.

While direct observation of the tetrahedral intermediate for this specific reaction is challenging due to its fleeting nature, computational studies on similar systems, such as the reaction of acetyl chloride with methanol, have provided insights. nih.gov These studies suggest that the reaction may not always proceed through a distinct, stable tetrahedral intermediate. Instead, a concerted S(N)2-like mechanism, where the nucleophile attacks and the leaving group departs in a more synchronous fashion, could be at play. nih.gov In such a scenario, the transition state would involve a partially formed bond between the nitrogen and the carbonyl carbon and a partially broken bond between the carbonyl carbon and the chlorine atom.

The departure of the chloride ion is facilitated by its stability as a leaving group. acs.org Chloride is the conjugate base of a strong acid (HCl), making it a weak base and thus an excellent leaving group. This characteristic drives the reaction forward towards the formation of the more stable amide product. Kinetic studies on the reaction of chloroacetyl chlorides with various nucleophiles have shown that the nature of the acyl chloride and the nucleophile can influence the reaction rates and potentially the balance between a stepwise (via a tetrahedral intermediate) and a concerted mechanism. niu.edu

Analysis of Competing Side Reactions and Byproduct Formation

While the primary reaction leads to the desired this compound, competing side reactions can occur, leading to the formation of byproducts. One potential side reaction is the further reaction of the product. However, given that the nitrogen in the product amide is significantly less nucleophilic than the starting N-methylaniline, this is generally not a major concern under controlled conditions.

A more plausible side reaction involves the potential for over-acylation, especially if the reaction conditions are not carefully controlled. In a related study on the chloroacetylation of aminobenzyl alcohol, the formation of a disubstituted product (both N- and O-chloroacetylated) was observed, highlighting the possibility of multiple acylations if more than one reactive site is present. nih.gov In the context of this compound synthesis, if the starting N-methylaniline is not pure and contains aniline, a corresponding byproduct, 2-chloro-N-phenylacetamide, could be formed.

Another consideration is the potential for hydrolysis of the highly reactive chloroacetyl chloride by any trace amounts of water present in the reaction mixture, which would lead to the formation of chloroacetic acid. This would not only consume the starting material but the resulting carboxylic acid could also react with N-methylaniline, although this reaction is typically much slower than the reaction with the acid chloride.

Purification of the final product, often achieved through recrystallization from a solvent like ethanol, is crucial to remove any unreacted starting materials and byproducts. psu.edusphinxsai.com

Below is a table summarizing potential byproducts and the reasons for their formation:

| Byproduct Name | Precursor(s) | Reason for Formation |

| 2-Chloro-N-phenylacetamide | Aniline, Chloroacetyl chloride | Presence of aniline impurity in the N-methylaniline starting material. |

| Chloroacetic acid | Chloroacetyl chloride, Water | Hydrolysis of the reactive chloroacetyl chloride by trace water. |

| N-methylaniline hydrochloride | N-methylaniline, Hydrochloric acid | Reaction of the basic N-methylaniline with the HCl byproduct if an external base is not used or is insufficient. |

Stereochemical Considerations in Synthesis

The molecule this compound does not possess any traditional chiral centers, meaning it does not have a carbon atom attached to four different substituents. Therefore, the synthesis does not typically lead to the formation of enantiomers or diastereomers in the classical sense.

However, a more nuanced stereochemical aspect to consider is the possibility of atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In N-acyl anilines, restricted rotation around the N-aryl bond can lead to the existence of stable, separable atropisomers. acs.org The barrier to rotation is influenced by the steric bulk of the substituents on the nitrogen and the aromatic ring.

For this compound, the substituents on the nitrogen are a methyl group and a chloroacetyl group. While there is some steric hindrance, it is generally not considered substantial enough to lead to stable atropisomers at room temperature. Studies on atropisomerism in related N-acyl anilides often involve much bulkier groups to significantly restrict rotation. acs.orgnih.gov Therefore, while the concept is relevant to the class of compounds, it is unlikely to be a significant practical consideration in the synthesis and handling of this compound under normal conditions. The molecule is expected to exist as a rapidly interconverting mixture of conformers.

Reaction Pathways and Chemical Transformations

Substitution Reactions at the Alpha-Carbon

The presence of a chlorine atom on the carbon adjacent to the carbonyl group (the α-carbon) makes this position highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, facilitating the displacement of the chloride ion, which is a good leaving group.

2-Chloro-N-methyl-N-phenylacetamide serves as a versatile precursor for the synthesis of a variety of derivatives through nucleophilic substitution reactions. The general mechanism involves the attack of a nucleophile on the α-carbon, leading to the expulsion of the chloride ion in a typical S_N2 fashion. researchgate.net

A range of nucleophiles can be employed to generate novel molecular structures. For instance, reaction with amines, such as diethylamine, can yield α-amino amides. nih.gov Thiol-based nucleophiles react readily to form thioether derivatives. nih.gov Research has also shown that related N-aryl 2-chloroacetamides react with sodium hydrogen selenide (B1212193) to produce diorganyl selenide compounds. ekb.eg The synthesis of this compound itself is achieved through the reaction of chloroacetyl chloride with N-methylaniline, a nucleophilic substitution at the carbonyl carbon of the acid chloride. ijpsr.infonih.gov

The following table summarizes representative nucleophilic substitution reactions for chloroacetamides.

| Nucleophile | Reagent Example | Product Type | Reference |

| Amine | Diethylamine | α-Amino amide | nih.gov |

| Thiol | 2-Mercaptobenzimidazole | Thioether | nih.gov |

| Hydroxide (B78521) | Sodium Hydroxide | α-Hydroxy amide | acs.orgnih.gov |

| Selenide | Sodium Hydrogen Selenide | Diorganyl Selenide | ekb.eg |

This table presents examples of nucleophilic substitutions on chloroacetamides to form various derivatives.

The substitution reactions of this compound are highly regioselective. The term regioselective refers to a reaction's preference for one direction of chemical bond making or breaking over all other possible directions. acs.org In this case, nucleophilic attack occurs exclusively at the α-carbon. This high degree of regioselectivity is due to the activation of this site by the adjacent carbonyl group and the presence of a stable leaving group (Cl⁻). Other potential reaction sites, such as the aromatic ring or the amide carbonyl, are significantly less reactive under typical nucleophilic substitution conditions.

Stereoselectivity, the preferential formation of one stereoisomer over another, is an important consideration as the α-carbon is prochiral. nih.gov While reactions starting with racemic this compound and achiral nucleophiles will produce racemic products, the use of chiral nucleophiles or chiral catalysts could, in principle, lead to the formation of diastereomers or enantiomers in unequal amounts. Although general methods for the stereoselective synthesis of chiral α-haloamides exist, nih.govnih.gov specific studies detailing stereoselective substitutions starting from racemic this compound are not extensively documented in the reviewed literature.

Amide Bond Reactivity and Hydrolysis Studies

The amide bond in this compound is a tertiary amide, which influences its stability and reactivity. Generally, amide bonds are quite stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group.

The hydrolysis of chloroacetamides is an important degradation pathway that is significantly influenced by pH and temperature. researchgate.net At circumneutral pH, the hydrolysis half-lives of many chloroacetamides can range from weeks to years, indicating considerable stability. nih.gov The synthesis of this compound involves washing with dilute acid (0.5 M HCl) and base (0.5 M NaOH), suggesting it is stable enough to withstand these conditions during a typical workup procedure. nih.govresearchgate.net

Systematic studies on related chloroacetamide herbicides reveal that hydrolysis is catalyzed by both acids and bases. acs.orgnih.gov Under strongly basic conditions (e.g., 2 N NaOH), the primary hydrolytic pathway is the S_N2 substitution of the chloride by a hydroxide ion. acs.orgnih.govacs.org Under strongly acidic conditions (e.g., 2 N to 6 N HCl), cleavage of the amide bond becomes more significant. acs.orgnih.gov The rate of hydrolysis is also dependent on temperature, with kinetics being considerably faster at elevated temperatures. nih.gov

The products formed from the hydrolysis of this compound depend on the reaction conditions.

Acid-Catalyzed Hydrolysis : Under strong acidic conditions and heat, the amide bond is cleaved. This reaction yields chloroacetic acid and the corresponding ammonium (B1175870) salt, N-methylanilinium chloride . acs.orgnih.gov

Base-Catalyzed Hydrolysis : Under strong basic conditions, two competing reactions can occur: S_N2 substitution at the α-carbon and amide hydrolysis. The primary product is typically the α-hydroxy derivative, 2-Hydroxy-N-methyl-N-phenylacetamide . acs.orgnih.gov Amide cleavage, a less common pathway under these conditions for many chloroacetamides, would yield a salt of chloroacetic acid (e.g., sodium chloroacetate ) and N-methylaniline . acs.orgnih.gov Some hydrolysis products of related chloroacetanilides, such as N-methylaniline, have been noted as being teratogenic. nih.govacs.org

The following table outlines the products of hydrolysis under different conditions.

| Condition | Primary Reaction Pathway | Products | Reference |

| Strong Acid (e.g., 6 N HCl, heat) | Amide Cleavage | Chloroacetic acid, N-methylanilinium chloride | acs.orgnih.gov |

| Strong Base (e.g., 2 N NaOH) | S_N2 Substitution | 2-Hydroxy-N-methyl-N-phenylacetamide | acs.orgnih.gov |

| Strong Base (e.g., 2 N NaOH) | Amide Cleavage (minor pathway) | Salt of Chloroacetic acid, N-methylaniline | acs.orgnih.gov |

This table summarizes the resulting products from the hydrolysis of this compound under acidic and basic environments.

Oxidation and Reduction Chemistry

Information regarding the direct oxidation of this compound is limited in the scientific literature. However, derivatives formed from it can undergo oxidation. For example, thioether derivatives, synthesized via nucleophilic substitution, can be oxidized to their corresponding sulfones using an oxidizing agent like potassium permanganate. researchgate.net

The reduction of α-chloro amides has been studied, providing insight into the potential reductive pathways for this compound. A study on the reduction of the similar compound 2-chloro-N-phenylpropanamide with lithium aluminum hydride (LiAlH₄) revealed a complex reaction. nih.gov Instead of only producing the expected N-propylaniline, the reaction yielded a nearly equal mixture of N-propylaniline and the rearranged product, N-isopropylaniline . This outcome indicates that the reaction proceeds through a 2-methyl-N-phenylaziridine intermediate, which can be isolated if less LiAlH₄ is used. The subsequent reduction of the aziridine (B145994) intermediate occurs non-regioselectively, leading to the mixture of amines. nih.gov This suggests that the reduction of this compound with a strong reducing agent like LiAlH₄ would likely yield N-ethyl-N-methylaniline via the reduction of an N-methyl-N-phenylaziridinone intermediate or direct reduction.

Formation of N-Oxides and Other Oxidation Products

While direct experimental evidence for the N-oxidation of this compound is not extensively documented in readily available literature, the chemical nature of the molecule suggests a potential for such transformations. As a tertiary amine derivative, the nitrogen atom is susceptible to oxidation to form an N-oxide. This reaction is a common metabolic pathway for many xenobiotics containing tertiary amine functionalities.

The oxidation would likely proceed through the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. The resulting N-oxide would introduce a new functional group, altering the electronic and steric properties of the molecule and potentially modulating its biological activity.

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Potential Product |

| This compound | m-CPBA or H₂O₂ | This compound N-oxide |

It is important to note that other parts of the molecule could also be susceptible to oxidation under certain conditions, although the tertiary amine is generally one of the more readily oxidized sites.

Reductive Pathways to Amine Derivatives

The reduction of the amide functionality in this compound offers a direct route to the corresponding amine derivative. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are typically employed for the reduction of tertiary amides.

The reaction is expected to proceed via nucleophilic attack of a hydride ion on the amide carbonyl carbon. This is followed by a series of steps culminating in the complete reduction of the carbonyl group to a methylene (B1212753) group, yielding N-(2-chloroethyl)-N-methylaniline.

Interestingly, studies on the reduction of similar α-chloro amides, such as 2-chloro-N-phenylpropanamide, with LiAlH₄ have shown the potential for the formation of an aziridine intermediate. nih.gov In the case of this compound, intramolecular cyclization could lead to a highly reactive N-methyl-N-phenylaziridinium ion. Subsequent reduction of this intermediate by LiAlH₄ can then lead to the final amine product. This pathway highlights a potential for rearrangement reactions depending on the stability and reactivity of the aziridinium (B1262131) intermediate. nih.gov

Table 2: Reductive Pathway Products of this compound

| Starting Material | Reducing Agent | Intermediate | Final Product |

| This compound | LiAlH₄ | N-methyl-N-phenylaziridinium ion | N-(2-chloroethyl)-N-methylaniline |

Derivatization for Enhanced Functionality

The presence of a reactive chloroacetyl group makes this compound an excellent substrate for derivatization through nucleophilic substitution reactions. The chlorine atom can be readily displaced by a wide variety of nucleophiles, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. researchgate.netresearchgate.net

This synthetic versatility has been exploited in the development of new compounds with potential biological activities. ijpsr.info For instance, the reaction with various amines, thiols, and alcohols can introduce new side chains that can modulate the pharmacological profile of the parent molecule.

A general scheme for the derivatization involves the reaction of this compound with a nucleophile (Nu-H) in the presence of a base to neutralize the liberated hydrochloric acid. bioline.org.br

Table 3: Examples of Derivatization of this compound via Nucleophilic Substitution

| Nucleophile (Nu-H) | Resulting Derivative | Potential Application Area |

| Arylpiperazines | 2-(4-Arylpiperazin-1-yl)-N-methyl-N-phenylacetamides | CNS agents bioline.org.br |

| Thiols (e.g., Cysteine) | S-(2-(Methyl(phenyl)amino)-2-oxoethyl)cysteine | Bioconjugation acs.org |

| Phenols | 2-(Aryloxy)-N-methyl-N-phenylacetamides | Herbicides, Antimicrobials researchgate.netijpsr.info |

| 2-Mercaptobenzimidazole | 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-methyl-N-phenylacetamide | Antidepressant agents |

The synthesis of this compound itself is typically achieved through the reaction of N-methylaniline with chloroacetyl chloride. ijpsr.infoontosight.ainih.gov This straightforward synthesis, coupled with its reactivity, underscores its importance as a versatile building block in medicinal and materials chemistry.

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis for Structural Confirmation and Elucidation

Spectroscopic methods are fundamental tools for confirming the molecular structure of 2-Chloro-N-methyl-N-phenylacetamide, with each technique offering unique insights into its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While comprehensive, publicly available, assigned NMR data for this compound is limited, spectral data is available through chemical databases. nih.gov For instance, ¹H and ¹³C NMR spectra are noted in the PubChem database, available for review via SpectraBase. nih.gov

For comparative purposes, the related compound N-methyl-N-phenylacetamide provides insight into the expected chemical shifts. In its ¹H NMR spectrum (400 MHz, CDCl₃), the methyl protons (N-CH₃) appear as a singlet at 3.26 ppm, and the acetyl protons (-COCH₃) present as a singlet at 1.86 ppm. The aromatic protons of the phenyl group appear in the range of 7.18-7.41 ppm. rsc.org For this compound, the protons of the chloromethyl group (-COCH₂Cl) would be expected to show a singlet at a different chemical shift compared to the acetyl protons of the reference compound, likely further downfield due to the electronegativity of the chlorine atom.

The ¹³C NMR spectrum of N-methyl-N-phenylacetamide shows the carbonyl carbon at 170.70 ppm, the N-methyl carbon at 37.28 ppm, and the acetyl methyl carbon at 22.55 ppm. The aromatic carbons resonate between 127.20 and 144.72 ppm. rsc.org In this compound, the carbon of the chloromethyl group would replace the acetyl methyl carbon signal, and its resonance would be significantly influenced by the attached chlorine.

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. Key absorptions include a strong band around 1670.41 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of a tertiary amide. researchgate.net A band observed at 3049.56 cm⁻¹ corresponds to the C-N stretching of the tertiary amide group. Furthermore, the presence of the carbon-chlorine bond is confirmed by a signal in the 785-540 cm⁻¹ region. researchgate.net

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can reveal structural information through analysis of its fragmentation patterns. In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this compound shows a molecular ion peak [M⁺] at a mass-to-charge ratio (m/z) of 183, which corresponds to its molecular weight. researchgate.netchemicalbook.com This peak is often the base peak, indicating its relative stability. researchgate.net Other significant fragments are observed at m/z 106 and 134, which can be attributed to specific cleavage pathways of the molecule. chemicalbook.com

| Fragment Type | m/z Ratio |

| Molecular Ion [M]⁺ | 183 |

| Fragment | 134 |

| Fragment | 106 |

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles in the crystalline solid state.

The crystal structure of this compound has been determined and reported in Acta Crystallographica Section E. nih.gov The compound crystallizes in the monoclinic system with the space group P2₁/c.

| Crystal Parameter | Value |

| Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3391 (12) |

| b (Å) | 6.5898 (10) |

| c (Å) | 18.941 (3) |

| β (°) | 91.192 (9) |

| Volume (ų) | 915.9 (2) |

| Z | 4 |

| Temperature (K) | 296 |

Data sourced from Zhi et al., 2011. nih.gov

Conformational analysis of the crystal structure reveals key geometric features of the molecule. The non-hydrogen atoms of the core structure, excluding the phenyl ring, are nearly coplanar, with a root-mean-square deviation of 0.1015 Å. nih.gov A significant conformational feature is the orientation of the phenyl group relative to this plane. The dihedral angle between the plane of the acetamide (B32628) group and the benzene (B151609) ring is 87.07 (5)°. nih.gov This nearly perpendicular arrangement minimizes steric hindrance between the phenyl ring and the N-methyl and chloroacetyl substituents. Additionally, a weak intramolecular C-H···O hydrogen bond is present, which likely contributes to the observed conformation.

Quantum Chemical and Density Functional Theory (DFT) Studies

Quantum chemical methods, particularly Density Functional Theory (DFT), provide profound insights into the molecular properties of this compound. These computational techniques allow for the detailed analysis of its geometric, electronic, and energetic characteristics.

Geometry Optimization and Electronic Structure Calculations

The molecular geometry of this compound in the solid state has been determined through X-ray diffraction and further analyzed computationally. In the crystal structure, the non-hydrogen atoms, with the exception of the phenyl group, are nearly coplanar, showing a root-mean-square (r.m.s.) deviation of 0.1015 Å. researchgate.netnih.gov A significant feature of its structure is the orientation of the phenyl group relative to the acetamide moiety. The dihedral angle between the plane of the almost-coplanar non-hydrogen atoms and the benzene ring is 87.07 (5)°. researchgate.netnih.gov

Computational studies on analogous structures, such as 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, have utilized DFT calculations with the CAM-B3LYP functional and the 6–311 G(d,p) basis set to optimize the molecular structure. researchgate.netnih.goviucr.org Such calculations for this compound reveal that the terminal methyl group and the C(=O)CH2 group deviate slightly from the main plane, while the chlorine atom remains almost in-plane. researchgate.net The sum of the angles around the nitrogen atom is approximately 360.0°, which indicates sp2 hybridization. researchgate.net

Table 1: Selected Geometrical Parameters for this compound

| Parameter | Value | Reference |

|---|---|---|

| RMS Deviation of non-H atoms (excluding phenyl) | 0.1015 Å | researchgate.netnih.gov |

| Dihedral Angle (acetamide plane to benzene ring) | 87.07 (5)° | researchgate.netnih.gov |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity and electronic properties of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For related 2-chloro-N-phenylacetamide derivatives, FMO analysis has been performed using data from DFT calculations. researchgate.netnih.goviucr.org These studies show that the electron density of the HOMO is typically concentrated on the phenyl ring and the amide group, while the LUMO is centered on the phenyl ring. nih.gov The interaction and energy gap between these orbitals are fundamental in predicting the molecule's behavior in chemical reactions and its electronic transitions. wikipedia.org The analysis of a structurally similar compound, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, revealed that the primary electronic transition corresponds to a π–π* transition from the HOMO to the LUMO. researchgate.netnih.goviucr.org

Theoretical Absorption Spectra and Electronic Transitions

Time-dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the theoretical absorption spectra of molecules, providing insight into their electronic transitions. researchgate.net For a related compound, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, calculations were performed using the TD-CAM-B3LYP/6-311G(d,p) method to predict its absorption spectrum in ethanol. nih.goviucr.org

The results of this analysis indicated a strong absorption peak (λmax) at 250 nm, which was attributed primarily to the S₀→S₂ electronic transition. nih.goviucr.org This transition was mainly composed of a Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) excitation. nih.gov The major contributor to this absorption was identified as a π–π* electronic transition, which is consistent with the FMO analysis. researchgate.netnih.goviucr.org Other excited states were found to have very low intensity, suggesting they are nearly forbidden by orbital symmetry rules. nih.gov

Mapping Transition States and Activation Energies for Reactions

The mapping of transition states and the calculation of activation energies are advanced computational tasks that provide critical information about the kinetics and mechanisms of chemical reactions. These calculations identify the lowest-energy pathway between reactants and products.

While DFT is a standard method for such investigations, published research providing specific data on the transition states and activation energies for reactions involving this compound was not available in the consulted literature. Such studies would be valuable for understanding its reactivity, for instance, in nucleophilic substitution reactions at the chloromethyl group or in its synthesis.

Modeling of Hydrogen Bonding and Crystal Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org This analysis partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal electron density.

For this compound and its derivatives, Hirshfeld surface analysis reveals the nature and significance of various intermolecular contacts that stabilize the crystal packing. researchgate.netresearchgate.net In the crystal structure of this compound, weak intermolecular C—H⋯O interactions contribute to stabilizing the packing. nih.gov

In closely related acetamides, the analysis provides a detailed breakdown of these interactions. For instance, in 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the most significant contacts are H⋯H, H⋯Cl/Cl⋯H, H⋯C/C⋯H, H⋯O/O⋯H, and H⋯S/S⋯H. researchgate.netnih.gov Similarly, for 2-chloro-N-(4-methoxyphenyl)acetamide, C⋯H/H⋯C interactions make the largest contribution to the surface area. researchgate.net These non-covalent interactions, including hydrogen bonds and π–π stacking, are fundamental to the supramolecular assembly of the compound in the solid state. nih.govnih.gov

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Compound, 2-chloro-N-(4-methoxyphenyl)acetamide

| Interaction Type | Contribution (%) | Reference |

|---|---|---|

| C⋯H/H⋯C | 33.4 | researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design

The biological activity of 2-Chloro-N-methyl-N-phenylacetamide is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms. SAR studies for this class of compounds aim to identify the key molecular features that govern their efficacy, providing a roadmap for the design of new analogues with improved or more specific activities.

Impact of Substituent Effects on Biological Activity

The substituents on the acetamide (B32628) and phenyl portions of the molecule play a critical role in defining its biological profile. The interplay between the chloro group, the N-substituents, and their steric and electronic properties is a central theme in the SAR of this compound class.

The presence of a halogen, specifically chlorine, on the acetyl moiety is a significant determinant of the compound's reactivity and biological function. Halogenated compounds, including chloroacetamides, are known for their antimicrobial properties, acting as inhibitors of microbial growth. ijpsr.info The chloroacetyl group can react with various nucleophiles in biological systems, which is often the basis for its bioactivity.

In the solid state, the conformation of the side chain is noteworthy. For the related 2-chloro-N-phenylacetamide, the C-Cl and C=O bonds are oriented syn to each other. researchgate.net This spatial arrangement can influence how the molecule docks into the active site of a biological target. The replacement of the chloro group with other substituents, such as a methyl group, can alter the molecule's metabolic stability and persistence. u-tokyo.ac.jp For instance, the substitution of a trichloromethyl group with a less metabolically stable tert-butyl group has been shown to reduce the persistence of certain pesticides. u-tokyo.ac.jp This highlights the dual role of the chloro group in both conferring reactivity and influencing the metabolic fate of the parent molecule.

The nature of the substituents on the nitrogen atom significantly modulates the biological activity of N-phenylacetamide derivatives. Studies on a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which start from 2-chloro-N-substituted-acetamides, revealed distinct differences in antidepressant activity based on the N-substituent. nih.gov For example, derivatives with a benzyl (B1604629) group on the acetamide nitrogen showed higher activity compared to those with phenyl or substituted phenyl rings. nih.gov This suggests that the presence of a flexible methylene (B1212753) bridge between the aromatic ring and the acetamide nitrogen could be beneficial for this specific activity. nih.gov

In the context of antimicrobial activity, a range of N-alkyl/aryl chloroacetamide derivatives have been synthesized and shown to possess antibacterial and antifungal properties. ijpsr.info The specific nature of the alkyl or aryl group influences the potency and spectrum of this activity. For this compound itself, the presence of both a methyl and a phenyl group on the nitrogen atom creates a tertiary amide, which has distinct electronic and steric properties compared to secondary amides (where N is substituted with only one aryl or alkyl group). ijpsr.inforesearchgate.net

| N-Substituent | Observed Biological Activity | Reference |

| Phenyl | Moderate Antidepressant Activity | nih.gov |

| Substituted Phenyl | Poor to Moderate Antidepressant Activity | nih.gov |

| Benzyl | Highest Antidepressant Activity in the Series | nih.gov |

| Various Alkyl/Aryl | Antimicrobial (Antibacterial and Antifungal) Activity | ijpsr.info |

This table is based on findings from studies on N-substituted acetamide derivatives.

The biological activity of this compound and its analogs is governed by a delicate balance of steric and electronic factors. The term "steric" refers to the influence of the size and shape of the substituents on molecular interactions, while "electronic" pertains to how the distribution of electrons affects reactivity and binding.

Crystal structure analysis of this compound reveals that the non-hydrogen atoms, excluding the phenyl group, are nearly coplanar. researchgate.net The dihedral angle between this plane and the benzene (B151609) ring is approximately 87.07°. researchgate.net This near-perpendicular arrangement minimizes steric hindrance between the acetamide portion and the phenyl ring.

From an electronic standpoint, the electron-withdrawing nature of the chloroacetyl group is a key feature. In a study of N-phenylacrylamides, the reaction rates with glutathione (B108866) were found to be largely dependent on the electron-donating or withdrawing capacity of the substituents. nih.gov This principle is transferable to chloroacetamides, where the electrophilic character of the carbon bearing the chlorine atom is crucial for its reaction with biological nucleophiles. The N-methyl and N-phenyl groups also contribute to the electronic environment of the amide bond, influencing its rotational barrier and the electron density on the carbonyl oxygen.

Design Principles for Novel Derivatives

Building on the SAR insights, the rational design of new derivatives of this compound can be pursued through several strategies, including bioisosteric replacement and scaffold modification.

Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, with the aim of creating a new molecule with enhanced activity, selectivity, or metabolic properties. cambridgemedchemconsulting.com This is a powerful tool in medicinal chemistry.

For the this compound scaffold, several bioisosteric replacements could be envisioned. The chloro group, for instance, could be replaced by other groups of similar size and electronegativity. cambridgemedchemconsulting.com However, it is important to note that simple halogen swapping does not always yield predictable results due to differences in bond strengths and the nature of their interactions. cambridgemedchemconsulting.com

| Original Group | Potential Bioisosteres | Potential Pharmacological Implication |

| Chlorine (Cl) | SH, CN, CF3 | Altered reactivity, metabolic stability, and binding interactions. cambridgemedchemconsulting.com |

| Phenyl | Pyridyl, Thiophene, 4-Fluorophenyl | Modified solubility, polarity, and potential for new hydrogen bonding interactions. cambridgemedchemconsulting.com |

| Methyl (CH3) | NH2, OH, F | Changes in polarity, hydrogen bonding capacity, and metabolic sites. cambridgemedchemconsulting.com |

This table presents potential bioisosteric replacements based on established principles in medicinal chemistry.

Scaffold modification involves making more substantial changes to the core structure of the molecule to explore new chemical space and potentially discover novel biological activities. This can range from altering the central acetamide linker to modifying the aromatic ring system.

One approach is to alter the connectivity or type of atoms within the core scaffold. For example, research into phenazine (B1670421) N,N'-dioxides involved structural modifications to the core phenazine scaffold to identify new selective hypoxic cytotoxins. nih.gov While a different chemical class, the principle of systematic scaffold alteration to optimize activity is broadly applicable.

Another strategy involves changing the nature of the core ring system itself. In the development of antidepressant agents, a pyridine (B92270) ring in a hit compound was replaced with a benzene ring to enhance π-π stacking interactions. nih.gov For the this compound scaffold, one could envision replacing the phenyl ring with other aromatic or even non-aromatic cyclic systems to probe for new interactions with biological targets. Furthermore, modifications could target the amide bond itself, for instance, by creating retro-amides or incorporating it into a larger heterocyclic system. Such strategies, while more synthetically challenging, hold the potential to unlock entirely new classes of biologically active molecules derived from the original this compound template.

Biological and Pharmacological Research

Antimicrobial Activity Investigations

The antimicrobial potential of chloroacetamide derivatives has been explored against various bacterial and fungal strains. The presence of the chloroacetamide moiety is considered a key feature that may contribute to the observed biological activities.

Antibacterial Efficacy Against Bacterial Strains

While specific studies on the antibacterial effects of 2-Chloro-N-methyl-N-phenylacetamide against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae are not extensively documented in publicly available research, broader studies on related acetamide (B32628) compounds have demonstrated notable antibacterial potential.

Research on various acetamide derivatives has shown that these molecules can exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, studies on different acetamides have reported zones of inhibition ranging from 10 to 36 mm against Staphylococcus aureus and 7 to 30 mm against Escherichia coli. nih.gov The addition of a chlorine atom to the acetamide structure is believed to enhance this antibacterial activity. nih.gov For example, a derivative, 2-chloro-N-(2-hydroxyphenyl)acetamide, was found to be effective against bacterial strains. nih.gov

In the context of Klebsiella pneumoniae, a study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated its potential. This compound exhibited a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 512 µg/mL against K. pneumoniae strains, indicating a bactericidal mode of action. nih.gov Further investigations have explored the synergistic effects of this compound with conventional antibiotics, showing enhanced efficacy when combined with drugs like meropenem (B701) and imipenem (B608078) against K. pneumoniae. scielo.br

Antibacterial Activity of Acetamide Derivatives

| Compound/Derivative | Bacterial Strain | Activity |

|---|---|---|

| Acetamide Derivatives | Staphylococcus aureus | Inhibition zones of 10-36 mm nih.gov |

| Acetamide Derivatives | Escherichia coli | Inhibition zones of 7-30 mm nih.gov |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | MIC and MBC of 512 µg/mL nih.gov |

Antifungal Potential Against Fungal Pathogens

The antifungal properties of chloroacetamide derivatives have been more specifically studied. Research has highlighted the efficacy of 2-chloro-N-phenylacetamide against clinically relevant fungal pathogens.

One study investigated the antifungal activity of 2-chloro-N-phenylacetamide against several strains of Aspergillus flavus. The compound demonstrated significant antifungal potential, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 μg/mL and Minimum Fungicidal Concentration (MFC) values between 32 and 512 μg/mL. The proposed mechanism of action involves binding to ergosterol (B1671047) in the fungal plasma membrane and potentially inhibiting DNA synthesis by targeting thymidylate synthase.

Similarly, the efficacy of 2-chloro-N-phenylacetamide against fluconazole-resistant Candida albicans and Candida parapsilosis has been evaluated. The compound exhibited MIC values ranging from 128 to 256 µg/mL and MFC values from 512 to 1024 µg/mL. These findings underscore the potential of chloroacetamide derivatives as a basis for the development of new antifungal agents.

Antifungal Activity of 2-Chloro-N-phenylacetamide

| Fungal Pathogen | MIC Range (µg/mL) | MFC Range (µg/mL) |

|---|---|---|

| Aspergillus flavus | 16 - 256 | 32 - 512 |

| Candida albicans (fluconazole-resistant) | 128 - 256 | 512 - 1024 |

| Candida parapsilosis (fluconazole-resistant) | 128 - 256 | 512 - 1024 |

Biofilm Inhibition and Disruption Mechanisms

Biofilms, structured communities of microorganisms, are notoriously difficult to eradicate and contribute to persistent infections. The ability of a compound to inhibit biofilm formation or disrupt existing biofilms is a significant therapeutic attribute.

Research on 2-chloro-N-phenylacetamide has demonstrated its potential to interfere with fungal biofilms. In studies involving fluconazole-resistant Candida species, the compound was shown to inhibit biofilm formation by up to 92% and disrupt pre-formed biofilms by up to 87%. However, the exact mechanism of this antibiofilm activity does not appear to involve the disruption of the fungal cell wall or binding to ergosterol, suggesting an alternative pathway is at play.

Anticancer Research and Cellular Proliferation Modulation

The investigation of phenylacetamide derivatives has extended into the realm of oncology, with several studies exploring their potential to inhibit cancer cell growth and proliferation.

Inhibition of Enzyme Systems Related to Cell Proliferation

While direct studies on the enzymatic inhibition by this compound are limited, research on related compounds provides insights into potential mechanisms. Phenylacetamide derivatives have been investigated for their ability to interfere with cellular processes crucial for cancer cell survival. For example, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. tbzmed.ac.ir The mechanism of action for some phenylacetamides involves the modulation of key regulatory proteins in apoptotic pathways.

In a study concerning quinazolinone derivatives synthesized from 2-chloro-N-phenylacetamide, the resulting compounds exhibited inhibitory activity against Poly (ADP-ribose) polymerase-1 (PARP-1). nih.gov PARP-1 is a key enzyme in DNA repair, and its inhibition can lead to the death of cancer cells, particularly in those with existing DNA repair defects.

Impact on Cancer Cell Line Growth

One study on synthetic phenylacetamide derivatives demonstrated their dose-dependent antiproliferative effects on MCF-7 (breast cancer), MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma) cell lines. tbzmed.ac.ir A 2-chloro-substituted phenylacetamide derivative (3d) showed significant cytotoxic effects against MCF-7 cells with an IC50 value of 0.7±0.4 μM. tbzmed.ac.ir Another study investigating 2-(4-Fluorophenyl)-N-phenylacetamide derivatives also reported cytotoxic activity against various cancer cell lines, including MCF-7. psu.edunih.gov

Cytotoxic Activity of Phenylacetamide Derivatives on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 2-chloro-substituted phenylacetamide (3d) | MCF-7 | 0.7±0.4 tbzmed.ac.ir |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c) | MCF-7 | 100 psu.edunih.gov |

Miscellaneous Biological Activities

The chemical class of chloroacetamides, to which this compound belongs, is widely recognized for its herbicidal properties. ijpsr.infomdpi.com Herbicides in this family, such as acetochlor (B104951), function by inhibiting very long-chain fatty acid elongases and geranylgeranyl pyrophosphate (GGPP) cyclization enzymes, which are vital for plant growth and development. nih.gov

In a study focused on the synthesis of new bioactive agents, this compound was specifically synthesized with the objective of creating novel herbicides, among other potential applications like disinfectants and fungicides. ijpsr.info This indicates a directed research interest in its potential as a plant metabolism-interfering agent. However, specific studies detailing its precise mode of action or any interference with picolinic acid synthesis are not available in the current body of scientific literature.

Detailed research on the specific protein binding characteristics and protein synthesis inhibition capabilities of this compound is not extensively documented in available scientific publications. While the non-methylated parent compound, 2-Chloro-N-phenylacetamide, has been described as a biochemical useful for proteomics research, which implies interaction with proteins, specific binding partners or mechanisms have not been elucidated for this compound. scbt.com

In Vitro and In Vivo Biological Evaluation Methodologies

The biological activities of this compound and its closely related analogs are investigated through a variety of established in vitro and in vivo methodologies.

In Vitro Evaluation:

Antimicrobial and Antifungal Screening: The compound and its derivatives can be evaluated for their ability to inhibit the growth of various bacterial and fungal strains using standard broth or agar (B569324) dilution methods to determine the minimum inhibitory concentration (MIC). ijpsr.info

Enzyme Inhibition Assays: To assess the potential interaction with specific enzymes, biochemical assays are employed. For example, the inhibitory effect on enzymes like cyclooxygenase (COX) can be determined, which is relevant for anti-inflammatory activity. orientjchem.org

Cytotoxicity Assays: The MTT assay is a common method used to evaluate the cytotoxic effects of the compound on different cell lines, providing insights into its potential as an anticancer agent. researchgate.net

Molecular Docking: Computational studies, such as molecular docking, are utilized to predict the binding affinity and interaction patterns of the compound with the active sites of target proteins, such as enzymes or receptors. orientjchem.org

Spectroscopic and Crystallographic Analysis: The structural properties of the compound are confirmed using techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography to ensure chemical identity and purity for biological testing. ijpsr.inforesearchgate.netnih.gov

In Vivo Evaluation:

Analgesic Activity Models: The hot plate test in rodents is a standard method to evaluate the central analgesic effects of a compound. orientjchem.org

Antidepressant Activity Models: Behavioral tests in mice, such as the Tail Suspension Test (TST) and Forced Swim Test (FST), are used to screen for potential antidepressant properties by measuring changes in immobility time after administration of the compound. nih.gov

Antipsychotic Activity Models: Animal models are used to assess potential antipsychotic effects, which may be linked to the compound's interaction with central nervous system receptors. bioline.org.br

Acute Toxicity Studies: To determine the preliminary safety profile, acute oral toxicity studies are conducted in rodents following guidelines such as those from the Organisation for Economic Co-operation and Development (OECD). nih.gov

The table below summarizes some of the key biological evaluation methodologies applicable to this class of compounds.

| Evaluation Type | Methodology | Purpose | Relevant Findings for Analogs |

| In Vitro | Antimicrobial Screening | To test for antibacterial and antifungal properties. | Chloroacetamides show antimicrobial activity. ijpsr.info |

| In Vitro | Molecular Docking | To predict binding to target enzymes/receptors. | Derivatives docked on COX enzymes. orientjchem.org |

| In Vitro | MTT Assay | To measure cytotoxicity against cell lines. | Related derivatives show cytotoxicity. researchgate.net |

| In Vivo | Hot Plate Test | To evaluate central analgesic activity. | Derivatives of 2-chloro-N,N-diphenylacetamide show analgesic response. orientjchem.org |

| In Vivo | Tail Suspension Test (TST) | To screen for antidepressant activity. | Phenylacetamide derivatives show antidepressant potential. nih.gov |

| In Vivo | Forced Swim Test (FST) | To screen for antidepressant activity. | Phenylacetamide derivatives show antidepressant potential. nih.gov |

Environmental Fate, Degradation, and Ecotoxicological Considerations

Environmental Transformation Pathways

Hydrolysis under Varied Environmental Conditions

Hydrolysis is a primary abiotic degradation pathway for many organic compounds in aquatic environments. While specific hydrolysis data for 2-Chloro-N-methyl-N-phenylacetamide is not extensively documented in peer-reviewed literature, insights can be drawn from studies on structurally similar chloroacetamide herbicides and dichloroacetamide safeners.

For instance, studies on dichloroacetamide safeners indicate that hydrolysis rates are generally slow under neutral pH conditions. However, the process can become more environmentally relevant under basic pH conditions (pH 10–11). acs.org For example, the dichloroacetamide safener benoxacor (B1667998) was found to be the only one of four tested safeners to undergo appreciable hydrolysis at a neutral pH of 7, with a half-life of approximately 55 days. acs.org This suggests that the stability of the amide bond in this compound is likely significant under typical environmental pH ranges, but may be more susceptible to cleavage in alkaline waters. The hydrolysis of chloroacetamides can lead to the cleavage of the amide bond, a process that can be mediated by both acids and bases. matec-conferences.org

Photolytic Degradation Processes

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment called photosensitizers.

Research on dichloroacetamide safeners, which share structural similarities with this compound, reveals that direct photolysis under simulated sunlight is not a significant degradation pathway for compounds like dichlormid, AD-67, and furilazole. nih.govnsf.gov However, these compounds were found to degrade through indirect photolysis in the presence of common environmental photosensitizers such as nitrate, nitrite, and humic acids. nih.govnsf.gov The reactive species likely involved in these indirect processes are hydroxyl radicals and singlet oxygen. nih.govnsf.gov

In contrast, the safener benoxacor does undergo rapid direct photolysis, with a half-life of about 10 minutes under simulated sunlight. nih.govnsf.gov This process involves a photoinitiated ring closure, leading to a monochlorinated intermediate that further degrades. nsf.gov Given that this compound lacks the specific structural features of benoxacor that facilitate this rapid direct photolysis, its degradation via sunlight is more likely to proceed through slower, indirect mechanisms in natural surface waters. However, direct photolysis could be a relevant transformation pathway in engineered systems that utilize higher-energy ultraviolet (UV) light for water treatment. nih.govnsf.gov

Biotransformation and Microbial Metabolism

Biotransformation by microorganisms is a critical pathway for the degradation of chloroacetamide herbicides and is expected to be a major factor in the environmental fate of this compound. Microbial action is responsible for the formation of numerous metabolites from structurally related compounds in soil and water. acs.orgnih.gov

Studies on chloroacetamide herbicides have shown that they are extensively metabolized by microorganisms. acs.org Common biotransformation pathways include dechlorination, often followed by conjugation with glutathione (B108866) (GSH), a process mediated by glutathione S-transferase enzymes. acs.orgnih.gov This initial step can be followed by further degradation to yield more mobile and generally less toxic metabolites, such as ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives. acs.orgnih.gov

Specific bacterial strains have been identified that are capable of degrading chloroacetamides. For example, a sulfate-reducing bacterium, Cupidesulfovibrio sp. SRB-5, has been shown to degrade the chloroacetamide herbicide acetochlor (B104951) under anaerobic conditions. acs.org The degradation initiated by this bacterium involves the reduction of sulfate (B86663) to sulfide, which then attacks the carbon-chlorine bond of the herbicide. acs.org The degradation of chloroacetamides in wetland environments also highlights the importance of anaerobic degradation processes occurring in the rhizosphere. nih.gov Given these findings, it is highly probable that diverse microbial communities in soil and aquatic systems can transform this compound through similar metabolic pathways.

Degradation Product Identification and Tracking

The identification and monitoring of degradation products are essential for a complete understanding of a compound's environmental impact, as these products may have their own toxicological profiles.

Analytical Techniques for Metabolite Detection

Advanced analytical techniques are required to detect and quantify this compound and its transformation products at environmentally relevant concentrations. The primary method for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov

LC-MS/MS offers high sensitivity and selectivity, which is crucial for analyzing complex environmental samples like water and soil extracts. researchgate.netnih.gov This technique allows for the separation of the parent compound from its metabolites via liquid chromatography, followed by their detection and identification based on their mass-to-charge ratio and fragmentation patterns using mass spectrometry. nih.gov For chloroacetamide herbicides and their degradates, reversed-phase HPLC is commonly used for separation. researchgate.netnih.gov

Sample preparation often involves solid-phase extraction (SPE) to isolate and concentrate the analytes from water samples, enhancing the method's detection limits. nih.govusgs.gov The use of tandem mass spectrometry (MS/MS) is particularly important as it can differentiate between isomeric degradation products that may co-elute during the chromatographic separation. researchgate.net

Table 1: Analytical Methods for Chloroacetamide Degradation Products

| Technique | Sample Matrix | Key Features | Reference |

|---|---|---|---|

| LC-MS/MS | Groundwater, Surface Water | Uses carbon SPE for analyte isolation; MS/MS is necessary to resolve co-eluting isomers like acetochlor ESA and alachlor (B1666766) ESA. | researchgate.net |

| LC-MS/MS | Groundwater | Employs electrospray ionization; provides unique precursor/product ion pairs for conclusive identification of sulfonic acid degradates. | nih.gov |

This table is interactive. Click on the headers to sort.

Reductive Dechlorination Mechanisms

Reductive dechlorination is a key mechanism in the environmental transformation of chlorinated organic compounds like this compound, particularly under anaerobic conditions found in sediments, groundwater, and water-logged soils. wikipedia.orgrsc.org This process involves the removal of a chlorine atom and its replacement with a hydrogen atom, which is carried out by specific microorganisms. wikipedia.orgyoutube.com

There are several recognized mechanisms of reductive dechlorination:

Hydrogenolysis: This is a stepwise process where a chlorine atom is replaced by a hydrogen atom. This reaction is common for many chlorinated solvents and pesticides. wikipedia.orgresearchgate.net

Dihaloelimination: This mechanism involves the removal of two adjacent chlorine atoms, resulting in the formation of a double bond. researchgate.net

The process is often a form of anaerobic respiration where certain bacteria, known as organohalide-respiring bacteria (OHRB), use the chlorinated compound as an electron acceptor to generate energy. acs.org This requires an electron donor, which is often molecular hydrogen (H₂) produced by the fermentation of organic matter by other microorganisms in the environment. youtube.com The efficiency of reductive dechlorination can be influenced by environmental factors such as the presence of specific minerals like iron oxides, which can affect the availability of electron donors. rsc.org The process can lead to the complete detoxification of the original compound, ultimately forming non-chlorinated products. researchgate.net

Influence of Environmental Factors on Degradation Kinetics

The persistence and mobility of this compound in the environment are largely governed by its degradation kinetics and its tendency to adsorb to soil and sediment particles. These processes are, in turn, heavily influenced by a range of environmental factors.

The degradation of chloroacetamide herbicides in soil is predominantly a microbial process, with the rate of breakdown being sensitive to soil conditions such as temperature, moisture, pH, and aeration status. While specific degradation kinetics for this compound are not extensively documented in publicly available literature, general principles from related chloroacetamide herbicides can provide insights.

Degradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions, though the rates and pathways often differ. For some herbicides, anaerobic conditions can lead to faster degradation. For instance, studies on the herbicide metolachlor (B1676510) have shown a significantly shorter half-life in anaerobic soil environments (65–79 days) compared to aerobic environments (117–154 days). mdpi.com Conversely, other research indicates that some herbicides are not effectively metabolized under anaerobic conditions. ucanr.edu The degradation of chloroacetamides is influenced by the specific microbial communities present, with fungi being more active in acidic soils and bacteria dominating in neutral soils. ucanr.edu The degradation pathways for chloroacetamide herbicides in aerobic bacteria often commence with N/C-dealkylation, followed by hydroxylation of the aromatic ring and subsequent cleavage. In anaerobic bacteria, dechlorination is frequently the initial step. researchgate.net

The mobility of this compound in the environment is significantly influenced by its sorption (adsorption to solid particles) and desorption (release from solid particles) characteristics in matrices like soil and sediment. These processes control the concentration of the compound in the soil solution, which in turn affects its potential for leaching into groundwater, runoff into surface waters, and availability for microbial degradation and plant uptake. iastate.edu

Studies on other chloroacetamide herbicides have shown that their adsorption to soil generally follows the Freundlich isotherm model, with the sorption coefficient increasing with higher soil organic carbon content. nih.gov The desorption process is also critical, as a compound that is strongly sorbed but easily desorbed can still be mobile. Hysteresis, where desorption is not the simple reverse of sorption, is often observed for herbicides in soil. scielo.br

Table 1: Factors Influencing Herbicide Sorption in Soil

| Factor | Influence on Sorption |

|---|---|

| Soil Organic Carbon | Positively correlated; higher organic carbon leads to greater sorption. nih.gov |

| Clay Content | Positively correlated; clay minerals provide surfaces for adsorption. nih.gov |

| Soil pH | Can influence the charge of both the herbicide and soil colloids, affecting sorption. ucanr.edu |

| Soil Moisture | Affects the partitioning of the herbicide between the soil solution and soil particles. iastate.edu |

| Herbicide Properties | Chemical structure, polarity, and water solubility are key determinants of sorption potential. nih.gov |